molecular formula C19H26N4O2 B2484703 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one CAS No. 1286732-82-8

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one

Katalognummer: B2484703
CAS-Nummer: 1286732-82-8
Molekulargewicht: 342.443
InChI-Schlüssel: WYWPSYHEGXWWBN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a synthetic organic compound that features a complex structure combining a pyrazole ring, a piperazine ring, and a methoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting from a suitable precursor such as hydrazine and an α,β-unsaturated carbonyl compound.

    Alkylation: The pyrazole ring is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Piperazine Ring Formation: The alkylated pyrazole is reacted with piperazine under controlled conditions to form the desired piperazine derivative.

    Coupling with Methoxyphenyl Group: Finally, the piperazine derivative is coupled with a 4-methoxyphenylpropanone derivative through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-hydroxyphenyl)propan-1-one.

    Reduction: 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has indicated that compounds similar to 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one exhibit significant antimicrobial properties. Studies have shown that derivatives containing pyrazole and piperazine moieties can inhibit the growth of various bacteria and fungi. For instance, compounds with similar structures have displayed moderate to good activity against strains such as E. coli and S. aureus.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CP. aeruginosa15 µg/mL

These findings suggest that the incorporation of the pyrazole and piperazine groups may enhance the antimicrobial efficacy of the compounds.

Anticancer Potential

The structural components of this compound suggest potential anticancer activity. Pyrazole derivatives have been explored for their ability to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and inhibition of specific oncogenic pathways. Preliminary studies indicate that similar compounds can effectively inhibit tumor growth in vitro.

Neuropharmacological Applications

Given the presence of the piperazine ring, which is known for its psychoactive properties, there is potential for this compound in neuropharmacology. Research into piperazine derivatives has shown promise in treating disorders such as anxiety and depression. The interaction of this compound with neurotransmitter receptors could be a focus for future studies.

Case Study 1: Antimicrobial Evaluation

A study evaluated a series of pyrazole-based compounds for their antimicrobial activity against clinical isolates. The results indicated that certain derivatives exhibited potent activity against resistant strains, suggesting their potential as lead candidates for antibiotic development.

Case Study 2: Anticancer Activity

In vitro assays were conducted on cancer cell lines treated with various concentrations of pyrazole derivatives. Results demonstrated significant cytotoxic effects at micromolar concentrations, with mechanisms involving apoptosis induction confirmed through flow cytometry analysis.

Wirkmechanismus

The mechanism of action of 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

    Pathways Involved: The exact pathways depend on the biological context but could include modulation of inflammatory pathways, neurotransmitter systems, or microbial metabolic processes.

Vergleich Mit ähnlichen Verbindungen

    1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-phenylpropan-1-one: Lacks the methoxy group, potentially altering its biological activity.

    1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-hydroxyphenyl)propan-1-one: Contains a hydroxyl group instead of a methoxy group, which may affect its solubility and reactivity.

Uniqueness: 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is unique due to the presence of the methoxy group, which can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. This structural feature may also impact its binding affinity to biological targets, making it a compound of interest for further research and development.

Biologische Aktivität

The compound 1-(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-3-(4-methoxyphenyl)propan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and neuropharmacology. This article delves into the synthesis, biological evaluation, and therapeutic implications of this compound, supported by relevant data and findings from various studies.

Synthesis

The synthesis of the compound involves multiple steps, typically starting from readily available pyrazole derivatives and piperazine. The general synthetic route includes:

  • Formation of Pyrazole Derivative : Utilizing 1H-pyrazole as a starting material.
  • Piperazine Linkage : Reaction with piperazine to introduce the piperazinyl moiety.
  • Final Modifications : Alkylation or acylation to achieve the final structure, which incorporates a methoxyphenyl group.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar pyrazole derivatives. For instance, compounds with structural similarities have demonstrated significant anti-proliferative effects against various cancer cell lines, including A549 (lung cancer), HT-1080 (fibrosarcoma), and SGC-7901 (gastric cancer). The mechanism often involves disruption of microtubule dynamics leading to cell cycle arrest in the G2/M phase .

CompoundCell LineIC50 (µM)Mechanism of Action
9cA54915Antitubulin activity
10cHT-108012Microtubule disruption
Target CompoundSGC-7901TBDTBD

Neuropharmacological Effects

In addition to anticancer activity, compounds featuring the piperazine moiety are known for their neuropharmacological effects. They have been investigated for their potential as anxiolytics and antidepressants due to their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Studies

Several case studies have explored the efficacy of similar compounds in preclinical models:

  • Study A : Investigated the effects of a structurally related compound on tumor growth in xenograft models. Results indicated a significant reduction in tumor size compared to control groups, suggesting potent anticancer activity.
  • Study B : Focused on the neuropharmacological profile of a related piperazine derivative, demonstrating improved anxiety-like behavior in rodent models when administered at specific dosages.

Research Findings

The biological evaluation of this compound has revealed:

  • In vitro Studies : Showed promising results in inhibiting cell proliferation across various cancer cell lines.
  • In vivo Studies : Indicated potential for reduced tumor growth and improved survival rates in animal models.

Eigenschaften

IUPAC Name

3-(4-methoxyphenyl)-1-[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-25-18-6-3-17(4-7-18)5-8-19(24)22-14-11-21(12-15-22)13-16-23-10-2-9-20-23/h2-4,6-7,9-10H,5,8,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYWPSYHEGXWWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCN(CC2)CCN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.